Aclarlubicin Hydrochloride is synthesized through chemical modifications of natural products derived from the Streptomyces species. The synthesis process typically involves the alteration of the daunorubicin structure to enhance its therapeutic properties and reduce cardiotoxicity, a common side effect associated with many anthracyclines.
Aclarlubicin Hydrochloride falls under the category of anthracycline antibiotics. These compounds are characterized by their complex polycyclic structures and are widely used in oncology due to their ability to inhibit DNA synthesis in rapidly dividing cells.
The synthesis of Aclarlubicin Hydrochloride can be achieved through several methods, including total synthesis and semi-synthesis from natural precursors. The semi-synthetic route often involves the modification of daunorubicin through various chemical reactions such as oxidation, reduction, or substitution.
Aclarlubicin Hydrochloride possesses a complex molecular structure characterized by multiple fused rings. Its molecular formula is C₁₄H₁₈ClN₃O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Aclarlubicin Hydrochloride undergoes various chemical reactions that are critical for its activity and stability:
Aclarlubicin Hydrochloride exerts its antitumor effects primarily through DNA intercalation. Upon binding to DNA, it inhibits topoisomerase II activity, leading to double-strand breaks during DNA replication.
Aclarlubicin Hydrochloride is primarily used in oncology for:
The discovery of aclarubicin (aclacinomycin A) traces back to 1975, when Japanese researcher T. Oki and colleagues isolated an antibiotic complex from Streptomyces galilaeus strain MA144-M1 found in a soil sample collected at Kamiosaki, Japan [1]. Initial screening revealed potent antileukemic activity in murine models, distinguishing it from previously identified anthracyclines. The compound was extracted from bacterial cell cultures through silica gel chromatography and structurally characterized using advanced spectroscopic techniques, including NMR and mass spectroscopy [1]. Early pharmacological evaluation demonstrated that aclarubicin maintained anticancer efficacy comparable to first-generation anthracyclines like daunorubicin while exhibiting significantly reduced cardiotoxicity in preclinical models—a finding that prompted extensive investigation into its unique molecular properties [1] [7].
Unlike the bright red coloration typical of doxorubicin solutions, aclarubicin exhibited distinct yellow-orange fluorescence in solution, with peak emission observed under red light filters (excitation 530–550 nm/emission 575 nm) [7]. This intrinsic fluorescence property later proved instrumental in tracking its subcellular distribution, revealing unexpected cytoplasmic accumulation in mitochondria—a characteristic not thoroughly investigated during initial development [7]. The discovery process exemplified the successful application of natural product screening in anticancer drug development, with soil microorganisms continuing to serve as reservoirs for structurally novel bioactive compounds.
Table 1: Key Characteristics of Aclarubicin Discovery
Property | Characteristic | Significance |
---|---|---|
Source Organism | Streptomyces galilaeus MA144-M1 | Producer of aclacinomycin antibiotic complex |
Discovery Location | Kamiosaki, Japan | Soil sample collection site |
Isolation Method | Silica gel chromatography | Compound separation from culture extracts |
Structural Analysis | NMR and mass spectroscopy | Confirmation of novel anthracycline structure |
Initial Bioactivity | Leukemia inhibition in mice | Foundation for clinical development |
Aclarubicin's distinction from first-generation anthracyclines resides primarily in its sophisticated oligosaccharide architecture. While doxorubicin and daunorubicin contain a single amino sugar (α-L-daunosamine), aclarubicin features a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A attached at the C-7 position of the aglycone aklavinone [1] . This extended carbohydrate moiety significantly alters molecular interactions with biological targets. The rhodosamine component contains an N,N-dimethylated amino group, which enhances lipophilicity and influences subcellular trafficking patterns [2]. Hybridization studies systematically exchanging structural elements between doxorubicin and aclarubicin demonstrated that the trisaccharide configuration substantially reduced DNA double-strand break formation while maintaining potent histone eviction capabilities [2].
The stereochemical complexity of aclarubicin's glycan appendage presented significant synthetic challenges. Gold(I)-mediated glycosylation techniques enabled the stereoselective construction of the trisaccharide-aklavinone linkage, achieving 64–73% yields—a substantial improvement over earlier methods [2]. Structure-activity relationship studies revealed that minor modifications in the carbohydrate domain dramatically influenced cytotoxicity profiles. For example, removal of the cinerulose moiety or demethylation of the terminal amine decreased potency against leukemia cell lines by 5- to 10-fold [2] [8]. The structural complexity also conferred reduced susceptibility to efflux transporters (P-glycoprotein), partially overcoming a key resistance mechanism limiting first-generation anthracyclines [1] .
Table 2: Structural Comparison of Anthracycline Glycosylation Patterns
Anthracycline | Aglycone | Sugar Moieties | Glycosidic Linkages | Biological Consequence |
---|---|---|---|---|
Doxorubicin | Doxorubicinone | α-L-daunosamine (monosaccharide) | C7-O-α | DNA breaks, cardiotoxicity |
Daunorubicin | Daunorubicinone | α-L-daunosamine (monosaccharide) | C7-O-α | Standard leukemia therapy |
Aclarubicin | Aklavinone | α-L-rhodosamine-N,N-dimethyl → 4-O-α-L-cinerulose A → 4-O-α-L-deoxyfucose (trisaccharide) | C7-O-α | Reduced DNA breaks, mitochondrial targeting |
Aclarubicin earned its designation as a second-generation anthracycline through deliberate molecular refinements targeting the dose-limiting cardiotoxicity that plagues first-generation agents. Mechanistically, it diverges from doxorubicin by functioning as a catalytic inhibitor of topoisomerase II rather than a poison that stabilizes DNA-enzyme cleavage complexes [1] [3]. This distinction proved pharmacologically critical: while doxorubicin induces permanent DNA double-strand breaks through topoisomerase II poisoning—a key driver of cardiomyocyte apoptosis—aclarubicin reversibly inhibits topoisomerase II binding to DNA without generating persistent DNA lesions [3] . Contemporary research demonstrates that anthracycline cardiotoxicity primarily results from the combination of chromatin damage (histone eviction) and DNA damage [3]. Aclarubicin selectively induces histone eviction from facultative heterochromatin marked by H3K27me3 modifications without concomitant DNA break formation, thereby decoupling anticancer efficacy from cardiotoxicity [1] [3].
Preclinical models established that aclarubicin accumulates in cardiac tissue at concentrations 30–50% lower than doxorubicin while achieving comparable tumor levels, partly explaining its improved safety profile [3]. Mitochondrial respiratory studies revealed another dimension to its cardioprotective properties: although aclarubicin concentrates in mitochondria as visualized by fluorescence tracking, it reduces oxygen consumption rate (OCR) by only 15–30% compared to doxorubicin's 60–80% suppression at equimolar concentrations [7]. This moderated metabolic disruption preserves cardiomyocyte energy homeostasis. The clinical translation of these advantages is evidenced by its safe administration after maximum cumulative doses of doxorubicin or idarubicin have been reached, enabling extended treatment regimens previously impossible with first-generation anthracyclines [3] . The drug's reclassification as second-generation thus reflects successful structure-guided toxicity mitigation rather than mere chronological development.
Table 3: Mechanistic Basis for Cardiotoxicity Reduction in Aclarubicin
Toxicity Mechanism | Doxorubicin Effect | Aclarubicin Effect | Experimental Evidence |
---|---|---|---|
Topoisomerase II Poisoning | DNA double-strand breaks | Catalytic inhibition without DNA breaks | γH2AX foci absent in cardiomyocytes [3] |
Reactive Oxygen Species | High ROS generation via semiquinone cycling | Moderate ROS at lower concentrations | IC50 ROS: 0.274–0.621 μM vs DOX 2.842–5.321 μM [1] |
Mitochondrial Respiration | Severe OCR suppression | Moderate OCR reduction | 15–30% vs 60–80% OCR decrease at 1μM [7] |
Histone Eviction Specificity | Active gene bodies | Facultative heterochromatin (H3K27me3) | ChIP-seq in cardiac progenitor cells [3] |
The structural and pharmacological evolution embodied by aclarubicin provides a template for developing third-generation anthracyclines. Its clinical validation in acute leukemias—particularly in elderly patients and those with cardiovascular comorbidities—demonstrates the therapeutic impact of molecular refinements targeting toxicity reduction without compromising anticancer efficacy. Contemporary drug design efforts continue to build upon these principles, with several aclarubicin-inspired analogues currently in preclinical development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: